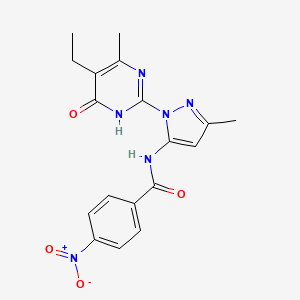
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a combination of a 4-nitrobenzamide moiety and a 3-methyl-1H-pyrazol-5-yl group linked to a 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 463.28 g/mol |
| Molecular Formula | C18H18N5O2 |
| LogP | 2.3487 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 71.489 Ų |
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of dihydropyrimidines have been shown to inhibit Kinesin-5, a protein essential for mitosis, suggesting that this compound may also possess similar properties .
Antidiabetic Effects
Research has highlighted the potential of dihydropyrimidine derivatives in managing hyperglycemia. The compound's structural features may enhance its interaction with biological targets involved in glucose metabolism, making it a candidate for further exploration in diabetes treatment .
Antioxidant Activity
Dihydropyrimidines have been recognized for their antioxidant properties. The presence of electron-donating groups in the structure may contribute to free radical scavenging activities, which can mitigate oxidative stress-related disorders .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrimidine or pyrazole rings can significantly influence the compound's potency and selectivity against specific biological targets.
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Substituent at position 5 | Enhances binding affinity to targets |
| Nitro group presence | Increases anticancer activity |
| Variations in ring size | Alters pharmacokinetic properties |
Case Studies
- Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents .
- Diabetes Management : Another investigation reported that related dihydropyrimidine derivatives improved insulin sensitivity in diabetic models, suggesting a mechanistic pathway that could be explored with this compound .
属性
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-4-14-11(3)19-18(21-17(14)26)23-15(9-10(2)22-23)20-16(25)12-5-7-13(8-6-12)24(27)28/h5-9H,4H2,1-3H3,(H,20,25)(H,19,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPIMPGHHGCCOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














